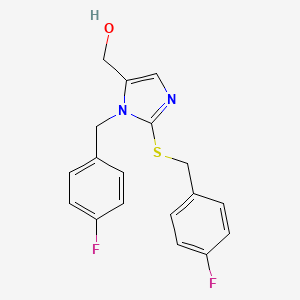

(1-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)-1H-imidazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

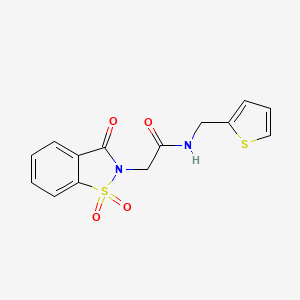

The synthesis of such a compound would likely involve the reaction of an imidazole with a 4-fluorobenzyl halide in the presence of a base. This would form the 4-fluorobenzyl-imidazole core of the molecule. The thioether linkage could then be introduced through a nucleophilic substitution reaction with a suitable sulfur-containing reagent.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. The 4-fluorobenzyl groups would provide aromaticity and the fluorine atoms could participate in hydrogen bonding or other types of intermolecular interactions. The methanol group would introduce polarity to the molecule .

Chemical Reactions Analysis

As an organic compound containing an imidazole ring, this molecule could participate in various types of chemical reactions. For example, the imidazole ring could act as a nucleophile in substitution reactions. The fluorine atoms could also be replaced by other groups in nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring and the fluorine atoms would likely make the compound relatively polar. The compound could also exhibit strong intermolecular forces due to the presence of the fluorine atoms and the methanol group .

Wissenschaftliche Forschungsanwendungen

Efficient Catalysts for C-N Bond Formation

One area of application involves the use of imidazole derivatives as part of catalytic systems for C-N bond formation. For instance, ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, which include imidazole-based ligands, have been demonstrated as efficient catalysts for C-N bond formation using a hydrogen-borrowing strategy under solvent-free conditions. These catalysts are particularly effective for the selective mono-N-methylation of anilines using methanol as a coupling partner, showcasing the potential of imidazole derivatives in synthetic organic chemistry (Donthireddy, Illam, & Rit, 2020).

Esterification of Fatty Acids

Another research application is found in the esterification of fatty acids, where imidazole-based ionic liquids have been used as acid catalysts. These ionic liquids show high catalytic activity for the esterification of oleic acid with methanol, pointing towards their utility in biodiesel production and other esterification reactions (Aghabarari et al., 2014).

Synthesis of N-CF2H Heterocycles

Imidazole compounds have been utilized in the synthesis of N-CF2H heterocycles, leveraging fluoroform as a source of difluorocarbene. This methodology highlights the versatility of imidazole derivatives in introducing fluorinated groups into heterocyclic compounds, expanding their applicability in medicinal chemistry and materials science (Thomoson, Wang, & Dolbier, 2014).

Antimicrobial Activity

Research on novel imidazole bearing isoxazole derivatives has demonstrated potential antimicrobial activity. This suggests the application of such imidazole derivatives in the development of new antimicrobial agents, further underscoring the compound's relevance in pharmaceutical research (Maheta, Patel, & Naliapara, 2012).

Eigenschaften

IUPAC Name |

[3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2OS/c19-15-5-1-13(2-6-15)10-22-17(11-23)9-21-18(22)24-12-14-3-7-16(20)8-4-14/h1-9,23H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXMPKFQDMUWQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)F)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)

![N-(3-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2410571.png)

![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)

![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)